REACTION_SMILES
|
[Al+3:2].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[OH2:32].[OH:7][c:8]1[c:9]([CH:15]([CH2:16][C:17](=[O:18])[N:19]([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:10][c:11]([CH3:14])[cH:12][cH:13]1>>[OH:7][c:8]1[c:9]([CH:15]([CH2:16][CH2:17][N:19]([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:10][c:11]([CH3:14])[cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(O)c(C(CC(=O)N(C(C)C)C(C)C)c2ccccc2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(O)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Al+3:2].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[OH2:32].[OH:7][c:8]1[c:9]([CH:15]([CH2:16][C:17](=[O:18])[N:19]([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:10][c:11]([CH3:14])[cH:12][cH:13]1>>[OH:7][c:8]1[c:9]([CH:15]([CH2:16][CH2:17][N:19]([CH:20]([CH3:21])[CH3:22])[CH:23]([CH3:24])[CH3:25])[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:10][c:11]([CH3:14])[cH:12][cH:13]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(O)c(C(CC(=O)N(C(C)C)C(C)C)c2ccccc2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(O)c(C(CCN(C(C)C)C(C)C)c2ccccc2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |